1H-インドール-2-オール

概要

説明

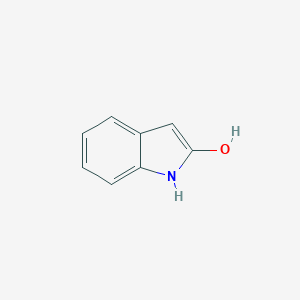

1H-Indol-2-ol, also known as oxindole, is a heterocyclic organic compound that contains an indole ring fused with a lactone ring. It is a versatile molecule that has found numerous applications in different fields, including medicinal chemistry, material science, and organic synthesis.

科学的研究の応用

シグナル分子

インドールは、細菌と植物の両方によって生成されるシグナル分子です . 特にヒトの腸内において、微生物間のコミュニケーションにおいて重要な役割を果たしています .

フレーバーと香料への応用

インドールは、食品産業や香料など、フレーバーと香料の用途に価値があります . 多くの花や果実の特徴的な香りに貢献しています。

天然色素の生産

インドールは、天然色素として使用できるいくつかのハロゲン化および酸素化化合物に変換できます . これらの誘導体は、繊維から化粧品まで、さまざまな製品に色を付けることができます。

治療の可能性

インドールの誘導体は、ヒトの病気を治療する可能性のある有望な生物活性を示しています . 抗腫瘍、抗菌、抗ウイルス、および抗真菌活性があることが判明しています .

医薬品化学

医薬品化学では、置換インドールは、多くの受容体への高親和性結合を示すため、「特権構造」と見なされます . これにより、新薬の開発に役立ちます。

さまざまな障害の治療

近年、インドールの誘導体を、ヒトの体における癌細胞、微生物、およびさまざまな種類の障害の治療のための生物活性化合物として応用することが注目されています .

細菌シグナル伝達

インドールは細菌のシグナル伝達において重要です。 環境中のニッチにおける複数の細菌種が、クオラムセンシング(QS)を開発して、自然界のコミュニティに適応し、生き残ってきました .

インドールの生体変換

細菌によるインドールの生体変換は、インドールを3-ヒドロキシインドール、2,3-ヒドロキシインドール、4,5-ジヒドロキシインドールに酸化する過程から始まります

作用機序

Target of Action

1H-Indol-2-ol, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response. Additionally, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death and are often overexpressed in cancer cells .

Mode of Action

The interaction of 1H-Indol-2-ol with its targets leads to various changes at the molecular level. For instance, when it binds to interleukin-2, it can modulate the immune response . When it inhibits Bcl-2 and Mcl-1 proteins, it can induce apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

1H-Indol-2-ol is part of the broader class of indole derivatives, which are involved in a variety of biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It is known that 1h-indol-2-ol is a metabolite formed in the liver after disulfiram treatment .

Result of Action

The molecular and cellular effects of 1H-Indol-2-ol’s action are diverse, given its ability to interact with multiple targets. For instance, its ability to induce sleep in humans is one of the known effects . Its potential antiviral, anti-inflammatory, and anticancer activities also suggest a wide range of cellular effects .

Safety and Hazards

1H-Indol-2-ol is generally considered a low-toxicity compound, but proper safety procedures should still be followed . This includes ensuring good ventilation during handling, avoiding contact with skin and eyes, and washing with plenty of water in case of contact . If ingested or inhaled, medical attention should be sought .

生化学分析

Biochemical Properties

2-Hydroxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bioconversion of indoles from tryptophan, an essential amino acid . The bacterial bioconversion of indole initiates by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole .

Cellular Effects

2-Hydroxyindole has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyindole involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia has the capacity to produce indoxyl from indole .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxyindole change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Hydroxyindole vary with different dosages in animal models. For instance, it has been observed that plasma or CSF tryptophan concentrations increase in experimental animal models of liver impairment .

Metabolic Pathways

2-Hydroxyindole is involved in several metabolic pathways. For instance, it is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .

Subcellular Localization

A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which can produce indoxyl from indole, is localized in the cytoplasm .

特性

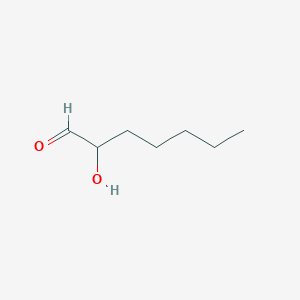

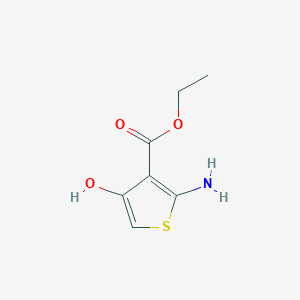

IUPAC Name |

1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFAEUICJHBVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937712 | |

| Record name | 1H-Indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16990-73-1 | |

| Record name | 1H-Indol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16990-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。